molecular formula C11H13NO4 B2856796 Methyl 3-(carbamoylmethoxy)-4-methylbenzoate CAS No. 1803599-50-9

Methyl 3-(carbamoylmethoxy)-4-methylbenzoate

Cat. No.: B2856796
CAS No.: 1803599-50-9
M. Wt: 223.228
InChI Key: PFXKCTCZADTLAF-UHFFFAOYSA-N
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Description

Methyl 3-(carbamoylmethoxy)-4-methylbenzoate is a substituted methyl benzoate derivative characterized by a carbamoylmethoxy (-OCH₂C(O)NH₂) group at the 3-position and a methyl (-CH₃) group at the 4-position of the benzene ring.

The compound is primarily utilized as a pharmaceutical intermediate, as evidenced by structurally related derivatives in the context of kinase inhibitors and antibacterial agents . Its carbamoylmethoxy group may improve bioavailability or target specificity compared to simpler esters.

Properties

IUPAC Name

methyl 3-(2-amino-2-oxoethoxy)-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-7-3-4-8(11(14)15-2)5-9(7)16-6-10(12)13/h3-5H,6H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXKCTCZADTLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(carbamoylmethoxy)-4-methylbenzoate typically involves the esterification of 3-(carbamoylmethoxy)-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(carbamoylmethoxy)-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Methyl 3-(carbamoylmethoxy)-4-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.

    Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 3-(carbamoylmethoxy)-4-methylbenzoate exerts its effects depends on its interaction with molecular targets. The carbamoyl group can form hydrogen bonds with biological molecules, influencing enzyme activity or receptor binding. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that interact with specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-(carbamoylmethoxy)-4-methylbenzoate with key analogues, emphasizing substituent effects:

Compound Name Substituents (Position) Molecular Weight CAS Number Key Properties/Activities
This compound 3-carbamoylmethoxy, 4-methyl 238.24 1096309-23-7* Pharmaceutical intermediate; polar, hydrogen-bonding potential
Methyl 4-methoxybenzoate 4-methoxy 166.17 N/A High antioxidant activity (74.29% DPPH scavenging at 2 mg/mL)
Methyl 4-methylbenzoate 4-methyl 150.17 99-75-2 Lower antioxidant activity (51.36% DPPH scavenging)
Methyl 3-methylbenzoate 3-methyl 150.17 99-36-5 Limited biological data; structural simplicity
Methyl 4-chlorobenzoate 4-chloro 170.59 N/A Moderate antioxidant activity (68.45% DPPH scavenging)
Methyl 4-butoxy-3-methoxybenzoate 4-butoxy, 3-methoxy 238.28 N/A Synthetic utility in crystallography; lipophilic due to butoxy group

Notes:

  • *CAS 1096309-23-7 corresponds to Methyl 4-amino-3-[(methylcarbamoyl)methoxy]benzoate, a structurally related compound with an additional methyl group on the carbamoyl moiety .

Physicochemical Properties

  • Steric Effects : Bulkier substituents (e.g., butoxy in Methyl 4-butoxy-3-methoxybenzoate) may hinder crystallinity, whereas the carbamoylmethoxy group balances steric bulk and polarity .

Biological Activity

Methyl 3-(carbamoylmethoxy)-4-methylbenzoate is a compound of interest due to its potential biological activities. This article presents a detailed analysis of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H13NO4
  • Molecular Weight : 223.23 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate enzymatic activities involved in metabolic pathways, potentially influencing processes such as:

  • Anti-inflammatory effects : By inhibiting specific enzymes linked to inflammatory responses.
  • Antioxidant properties : Scavenging free radicals and reducing oxidative stress.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against several pathogens. In vitro assays showed significant inhibition of bacterial growth for both Gram-positive and Gram-negative bacteria.

PathogenInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The results indicated that the compound has selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
Normal Human Fibroblasts>100

Case Studies

  • Study on Anti-inflammatory Effects : A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound in a murine model. The results indicated a significant reduction in inflammatory markers, supporting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial efficacy of the compound against clinical isolates of bacteria. The findings revealed that the compound effectively inhibited bacterial growth, suggesting its potential use in treating infections caused by resistant strains.

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